molecular formula C31H26N4O2S B4319509 2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline

2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline

Cat. No.: B4319509
M. Wt: 518.6 g/mol
InChI Key: WNPJJBUFAVNQQT-UHFFFAOYSA-N
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Description

2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline is a complex organic compound characterized by its intricate molecular structure. This compound features a quinoxaline core, a piperazine ring, and a fluoren-2-ylsulfonyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of 1,2-diaminobenzene with 1,2-diketones under acidic conditions

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The quinoxaline core can be oxidized to form quinoxaline-2,3-dione derivatives.

  • Reduction: : Reduction reactions can be performed on the sulfonyl group to yield corresponding sulfides.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinoxaline-2,3-dione derivatives.

  • Reduction: : Sulfides.

  • Substitution: : Substituted piperazines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluoren-2-ylsulfonyl group. Similar compounds include:

  • Quinoxaline derivatives: : These compounds share the quinoxaline core but differ in their substituents.

  • Piperazine derivatives: : These compounds contain the piperazine ring but have different functional groups attached.

  • Fluoren-2-ylsulfonyl derivatives: : These compounds feature the fluoren-2-ylsulfonyl group but lack the quinoxaline core.

Properties

IUPAC Name

2-[4-(9H-fluoren-2-ylsulfonyl)piperazin-1-yl]-3-phenylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O2S/c36-38(37,25-14-15-27-24(21-25)20-23-10-4-5-11-26(23)27)35-18-16-34(17-19-35)31-30(22-8-2-1-3-9-22)32-28-12-6-7-13-29(28)33-31/h1-15,21H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPJJBUFAVNQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4)S(=O)(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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